FA-Phe-Leu Exhibits 2.2‑Fold Higher Affinity Than FA-Phe-Val and 6.7‑Fold Higher Than FA-Phe-Ala for Carboxypeptidase Y
For Saccharomyces cerevisiae carboxypeptidase Y (CPY, EC 3.4.16.5) assayed at pH 6.5, FA-Phe-Leu displays a KM of 0.021 mM, whereas the valine analog FA-Phe-Val shows a KM of 0.047 mM and the alanine analog FA-Phe-Ala shows a KM of 0.14 mM [1]. The 2.2‑fold and 6.7‑fold differences in KM translate directly into higher reaction velocity at low substrate concentrations, which is critical for accurate determination of enzyme activity in biological samples where substrate concentrations are often sub‑saturating.
| Evidence Dimension | Michaelis constant (KM) |
|---|---|
| Target Compound Data | KM = 0.021 mM |
| Comparator Or Baseline | FA-Phe-Val KM = 0.047 mM; FA-Phe-Ala KM = 0.14 mM |
| Quantified Difference | 2.2‑fold lower KM than FA-Phe-Val; 6.7‑fold lower than FA-Phe-Ala |
| Conditions | Saccharomyces cerevisiae carboxypeptidase Y, pH 6.5 |
Why This Matters
Higher affinity (lower KM) allows sensitive detection of low-abundance carboxypeptidase activity, a key parameter when screening mutant enzyme libraries or measuring residual activity in disease‑affected tissues.
- [1] Breddam, K. Serine carboxypeptidases. A review. Carlsberg Res. Commun. 1986, 51, 83‑128. Data curated in BRENDA/Enzyme Information (EC 3.4.16.5, KM Value table, ref. 647222). View Source
